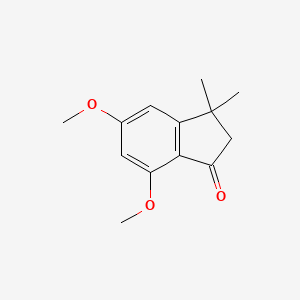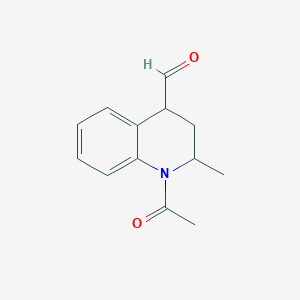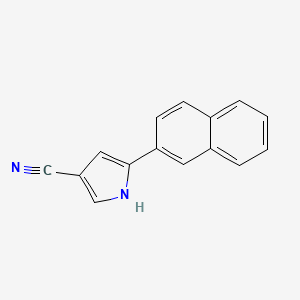
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one: is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: 5-Methyl-2-(3-aminophenyl)-1H-pyrazol-3(2H)-one.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. The pyrazolone ring is a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitrophenyl group imparts color properties that are valuable in the production of various colored materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-nitrophenyl-1H-pyrazol-3(2H)-one
- 5-Methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Comparison: Compared to similar compounds, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to the position of the nitrophenyl group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 3-nitrophenyl group may provide different steric and electronic effects compared to a 4-nitrophenyl group, leading to variations in enzyme inhibition and other biological interactions.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-6,11H,1H3 |
Clé InChI |
PFURZMDZLVUZIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)




![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)







